molecular formula C14H9ClFN3S2 B12606422 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-24-3

4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12606422
CAS No.: 917808-24-3
M. Wt: 337.8 g/mol
InChI Key: KEQCXUOOYUPNAL-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyrimidine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol . The resulting thiazole intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole or pyrimidine rings.

Scientific Research Applications

4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it might interfere with cell division or induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a thiazole and pyrimidine ring with chloro, fluoro, and methylsulfanyl groups makes it a versatile scaffold for further chemical modifications and biological studies.

Properties

CAS No.

917808-24-3

Molecular Formula

C14H9ClFN3S2

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H9ClFN3S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(15)21-12)8-3-2-4-9(16)7-8/h2-7H,1H3

InChI Key

KEQCXUOOYUPNAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC(=CC=C3)F

Origin of Product

United States

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